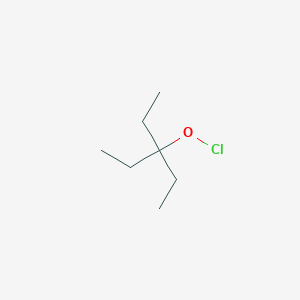
3-Ethylpentan-3-yl hypochlorite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylpentan-3-yl hypochlorite is a chemical compound that belongs to the class of alkyl hypochlorites. These compounds are known for their reactivity and are often used in various chemical reactions and industrial applications. The molecular formula of this compound is C7H15ClO, and it is characterized by the presence of a hypochlorite group attached to a 3-ethylpentan-3-yl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylpentan-3-yl hypochlorite typically involves the reaction of 3-ethylpentan-3-ol with a chlorinating agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the hypochlorite compound. The general reaction can be represented as follows:
3-Ethylpentan-3-ol+NaOCl→3-Ethylpentan-3-yl hypochlorite+NaOH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylpentan-3-yl hypochlorite undergoes various chemical reactions, including:
Oxidation: The hypochlorite group can act as an oxidizing agent, facilitating the oxidation of other compounds.
Substitution: The hypochlorite group can be substituted by other nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other nucleophiles. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding alcohols or ketones, while substitution reactions may produce various substituted compounds.
Applications De Recherche Scientifique
3-Ethylpentan-3-yl hypochlorite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in biochemical assays to study the effects of hypochlorite on biological molecules.
Medicine: Research into its potential use as a disinfectant or antiseptic is ongoing.
Industry: It is used in the production of certain chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Ethylpentan-3-yl hypochlorite involves the release of hypochlorite ions, which can react with various substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, hypochlorite ions can oxidize cellular components, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethylpentan-3-ol: A tertiary alcohol that can be used as a precursor in the synthesis of 3-Ethylpentan-3-yl hypochlorite.
Sodium hypochlorite: A common chlorinating agent used in the synthesis of various hypochlorite compounds.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to act as both an oxidizing agent and a substrate for substitution reactions makes it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
93368-97-9 |
|---|---|
Formule moléculaire |
C7H15ClO |
Poids moléculaire |
150.64 g/mol |
Nom IUPAC |
3-ethylpentan-3-yl hypochlorite |
InChI |
InChI=1S/C7H15ClO/c1-4-7(5-2,6-3)9-8/h4-6H2,1-3H3 |
Clé InChI |
OEQLMKJHIISBLR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC)OCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


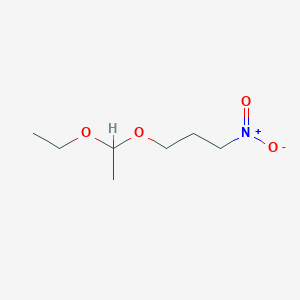
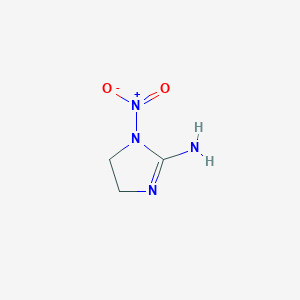

![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
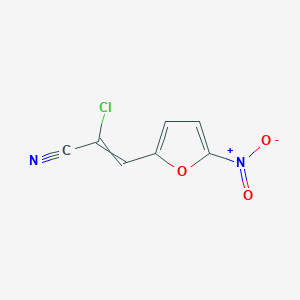
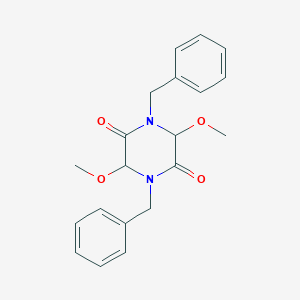
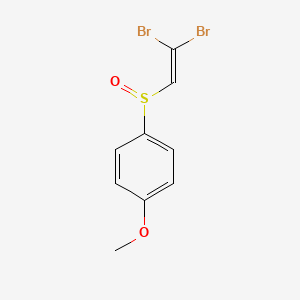
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
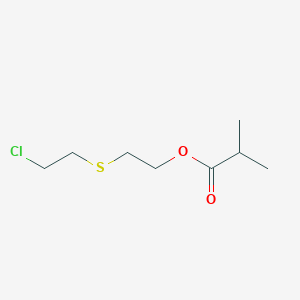
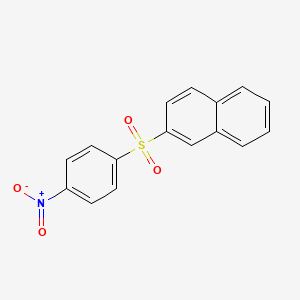


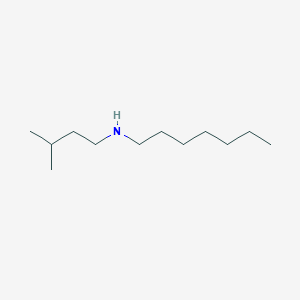
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
